tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate

Catalog No.
S15873059
CAS No.
M.F
C14H29N3O3
M. Wt
287.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomet...

Product Name

tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate

Molecular Formula

C14H29N3O3

Molecular Weight

287.40 g/mol

InChI

InChI=1S/C14H29N3O3/c1-13(2,3)20-12(19)17-6-4-5-14(9-16,10-17)7-11(18)8-15/h11,18H,4-10,15-16H2,1-3H3

InChI Key

OPNKQJTYMKASIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC(CN)O)CN

Tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate is a complex organic compound characterized by its unique structural features. Its molecular formula is C14H29N3O3C_{14}H_{29}N_{3}O_{3}, and it has a molecular weight of 285.4 g/mol. The compound features a piperidine ring with various functional groups, including amino and hydroxyl groups, which contribute to its potential biological activity and chemical reactivity.

Typical for amines and carboxylic esters. Notably, it can undergo:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Ester Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Amine Reactivity: The presence of multiple amino groups allows for further derivatization through acylation or alkylation reactions.

Tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate exhibits potential biological activities due to its structural properties. Compounds with similar structures are often investigated for their roles in:

  • Neuropharmacology: Compounds featuring piperidine rings are frequently studied for their effects on neurotransmitter systems.
  • Antimicrobial Properties: The presence of amino and hydroxyl groups may enhance the compound's interaction with microbial membranes, suggesting potential antibacterial or antifungal activity.
  • Enzyme Inhibition: Similar compounds have shown promise in inhibiting specific enzymes, which could be relevant in drug development.

The synthesis of tert-butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate typically involves multi-step organic synthesis techniques:

  • Formation of the Piperidine Ring: Starting from readily available piperidine derivatives, the ring can be constructed via cyclization reactions.
  • Introduction of Functional Groups: Subsequent reactions can introduce the amino and hydroxymethyl groups through nucleophilic substitutions or reductive amination processes.
  • Esterification: Finally, the tert-butyl ester can be formed through reaction with tert-butyl chloroformate or similar reagents.

This compound has several potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery targeting neurological disorders or infections.
  • Chemical Research: It can be utilized as a building block in organic synthesis for developing more complex molecules.
  • Material Science: The unique properties of this compound may find applications in creating novel materials with specific functionalities.

Interaction studies are crucial to understanding how tert-butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate interacts with biological systems:

  • Receptor Binding Assays: Investigating how the compound binds to neurotransmitter receptors could provide insights into its pharmacological effects.
  • Enzyme Kinetics: Studying the inhibition or activation of enzymes by this compound can elucidate its mechanism of action.
  • Cellular Studies: Evaluating its effects on cell viability and proliferation can help assess its potential therapeutic applications.

Several compounds share structural similarities with tert-butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Tert-butyl 4-amino-3-methoxypiperidine-1-carboxylateC12H23N2O3C_{12}H_{23}N_{2}O_{3}Contains a methoxy group instead of hydroxymethyl
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylateC11H22N2O2C_{11}H_{22}N_{2}O_{2}Lacks hydroxymethyl group; simpler structure
Tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylateC18H28N4O2C_{18}H_{28}N_{4}O_{2}Incorporates a phenyl group, enhancing lipophilicity

These compounds highlight the structural diversity within this class of molecules while underscoring the unique characteristics of tert-butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate, particularly its combination of amino and hydroxymethyl functionalities that may confer distinct biological activities.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

287.22089180 g/mol

Monoisotopic Mass

287.22089180 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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